6-Prenylapigenin

Descripción general

Descripción

Molecular Structure Analysis

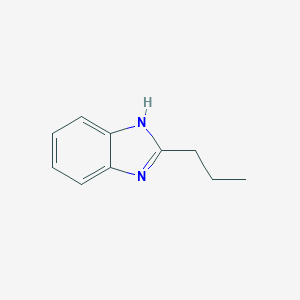

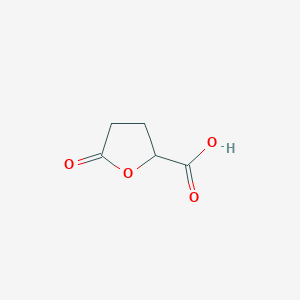

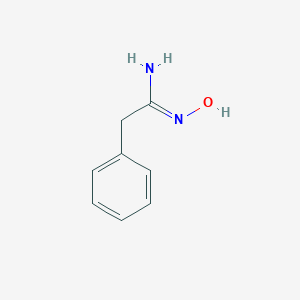

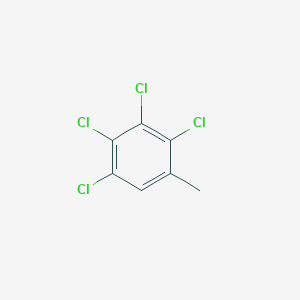

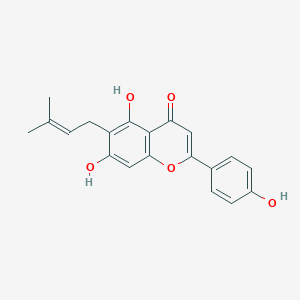

The molecular structure of 6-Prenylapigenin includes a dibenzo-γ-pyrone framework, which is common in flavonoids . It has an average mass of 338.354 Da and a monoisotopic mass of 338.115417 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6-Prenylapigenin are not detailed in the searched resources, flavonoids like 6-Prenylapigenin are known to participate in a variety of biological reactions due to their antioxidant properties .Physical And Chemical Properties Analysis

6-Prenylapigenin has a density of 1.4±0.1 g/cm3, a boiling point of 586.1±50.0 °C at 760 mmHg, and a flash point of 212.8±23.6 °C . It also has certain solubility and optical properties such as an index of refraction of 1.667 .Aplicaciones Científicas De Investigación

Antioxidant Activity

6-Prenylapigenin belongs to the class of prenylated flavonoids, which have been studied extensively for their potential as antioxidant agents . These compounds combine the flavonoid moiety and the lipophilic prenyl side-chain, enhancing their antioxidant potential .

Anti-cancer Properties

Research has shown that 6-Prenylapigenin can suppress the proliferation of HeLa cells via the MAPK and Akt signaling pathways . This suggests its potential application in cancer treatment.

Anti-inflammatory Activity

Prenylated flavonoids, including 6-Prenylapigenin, have been found to exhibit anti-inflammatory properties . This makes them promising candidates for the development of new anti-inflammatory drugs.

Neuroprotective Effects

Prenylated flavonoids have been reported to have neuroprotective effects . This suggests that 6-Prenylapigenin could potentially be used in the treatment of neurodegenerative diseases.

Anti-diabetic and Anti-obesity Effects

Studies have shown that prenylated flavonoids can have anti-diabetic and anti-obesity effects . This indicates that 6-Prenylapigenin could be explored further for its potential use in managing diabetes and obesity.

Cardioprotective Effects

Prenylated flavonoids have been found to have cardioprotective effects . This suggests that 6-Prenylapigenin could potentially be used in the treatment of cardiovascular diseases.

Anti-osteoclastogenic Activities

Prenylated flavonoids have been reported to have anti-osteoclastogenic activities . This indicates that 6-Prenylapigenin could potentially be used in the treatment of bone-related diseases.

Acetylcholinesterase Inhibition

There is evidence that acetylcholinesterase inhibitors, which include certain prenylated flavonoids, have an anti-inflammatory potential . This suggests that 6-Prenylapigenin could potentially be used in the treatment of diseases related to acetylcholine deficiency, such as Alzheimer’s disease.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Prenylapigenin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential mechanisms of action of 6-Prenylapigenin?

A1: 6-Prenylapigenin has demonstrated activity against various targets, including:

- Tyrosinase Inhibition: In vitro studies suggest that 6-Prenylapigenin, along with other prenylated polyphenols, exhibit potent inhibitory activity on melanin formation in B16 melanoma cells. This inhibitory effect is attributed to the presence of the 4-substituted resorcinol moiety in its structure. []

- Antioxidant Activity: Research indicates that 6-Prenylapigenin possesses antioxidant properties. [] This activity may be related to its ability to scavenge free radicals, although further investigation is needed to confirm this mechanism. []

- Antibacterial Activity: Studies have shown that 6-Prenylapigenin, along with other flavonoids, exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. This activity is attributed to its ability to depolarize the bacterial cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis. []

Q2: What is the molecular structure of 6-Prenylapigenin?

A2: 6-Prenylapigenin is a prenylated flavonoid. While the provided abstracts do not explicitly detail its spectroscopic data, its structure consists of an apigenin backbone with a prenyl group attached to the 6-position.

Q3: How does the structure of 6-Prenylapigenin influence its activity?

A3: The presence of the prenyl group in 6-Prenylapigenin appears to significantly influence its biological activity:

- Enhanced Anti-melanogenic Activity: Compared to non-isoprenoid substituted polyphenols, the introduction of the isoprenoid (prenyl) moiety in 6-Prenylapigenin enhances its inhibitory activity on melanin production. []

- Antibacterial Activity: The prenyl group, along with other structural features, contributes to the antibacterial activity of 6-Prenylapigenin by facilitating interactions with the bacterial cell membrane. []

Q4: What is known about the toxicity of 6-Prenylapigenin?

A4:

- In vitro Toxicity: While 6-Prenylapigenin demonstrates cytotoxic activity against several cancer cell lines, it does not exhibit significant toxicity towards normal hepatocytes (AML12 cells) at concentrations up to 20 µg/mL. []

- In vivo Toxicity: In silkworm larvae models, 6-Prenylapigenin did not show significant toxic effects at doses up to 625 μg/g of body weight. []

Q5: Has 6-Prenylapigenin been tested in any clinical trials?

A5: The provided abstracts do not mention any clinical trials involving 6-Prenylapigenin. Further research, including preclinical studies and clinical trials, is needed to fully evaluate its safety and efficacy in humans.

Q6: What are the potential applications of 6-Prenylapigenin based on the current research?

A6: Based on the available research, 6-Prenylapigenin shows potential for applications in various fields:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)